molecular formula C8H11N5 B7811510 N-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5334-50-9

N-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B7811510
CAS No.: 5334-50-9
M. Wt: 177.21 g/mol
InChI Key: USRVGNHEIXGHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. Its molecular formula is C₈H₁₁N₅, featuring a methyl group at the 1-position of the pyrazole ring and an ethyl substituent on the 4-amino group.

Properties

IUPAC Name

N-ethyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-3-9-7-6-4-12-13(2)8(6)11-5-10-7/h4-5H,3H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRVGNHEIXGHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C2C=NN(C2=NC=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902985
Record name N-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24814168
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5334-50-9
Record name NSC1427
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1427
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Biological Activities

1. Anticancer Properties
N-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its potential anticancer effects. Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family can inhibit specific kinases involved in cancer cell proliferation. For example, studies demonstrate its ability to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

2. Antimicrobial Activity
This compound has also shown promise as an antimicrobial agent. In vitro studies have indicated that it exhibits activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics . The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

3. Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of this compound. It has been suggested that the compound may mitigate neurodegeneration associated with conditions like Alzheimer's disease by modulating pathways related to oxidative stress and inflammation .

Therapeutic Applications

1. Cancer Treatment
Due to its kinase inhibition capabilities, this compound is being explored as a candidate for targeted cancer therapies. Clinical trials are underway to assess its efficacy and safety in combination with existing chemotherapeutic agents .

2. Antibiotic Development
The antimicrobial properties of this compound position it as a potential candidate for antibiotic drug development. Researchers are investigating structural modifications to enhance its potency and spectrum of activity against resistant bacterial strains .

3. Neurological Disorders
Its neuroprotective effects make this compound a subject of interest for treating neurodegenerative diseases. Ongoing studies aim to elucidate its mechanisms and therapeutic window in preclinical models .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityShowed inhibition of CDK activity leading to reduced proliferation in cancer cell lines.
Study 2Antimicrobial EfficacyDemonstrated significant activity against Gram-positive and Gram-negative bacteria in vitro.
Study 3NeuroprotectionIndicated reduction in oxidative stress markers in neuronal cultures exposed to toxic agents.

Mechanism of Action

The compound exerts its effects through the inhibition of specific molecular targets, such as kinases and enzymes. The exact mechanism involves binding to the active site of these targets, preventing their normal function and leading to the desired biological effects.

Comparison with Similar Compounds

Antiviral Activity

  • N-Benzyl and Chlorophenyl Derivatives: Compounds like N-benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine and 6-chloro-N-(2-chlorophenyl)-1-methyl derivatives exhibit high-nanomolar affinity for SARS-CoV-2 Mpro, likely due to hydrophobic interactions with the protease’s active site .

Kinase Inhibition

  • 1-Isopropyl Derivatives: Compound 7a (1-isopropyl-3-substituted) inhibits RET kinase with high selectivity, attributed to its extended hydrophobic side chain .

Anticancer Activity

  • 3-Phenylethynyl Derivatives : Compounds 36 and 37 show potent anti-breast cancer activity (IC₅₀ ~10 nM), facilitated by π-π stacking and hydrophobic interactions with ATP-binding domains . The absence of a bulky 1-position substituent (e.g., methyl vs. phenyl) in the target compound may improve solubility for in vivo applications.

Toxicity Profiles

  • Diphenyl Derivatives : Compounds like 3a exhibit low acute toxicity (LD₅₀ > 1300 mg/kg), suggesting that N-ethyl and methyl substituents in the target compound may similarly confer favorable safety profiles .

Biological Activity

N-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C8H11N5
  • Molecular Weight : 177.2064 g/mol
  • CAS Number : 5334-50-9

This compound belongs to a class of pyrazolo[3,4-d]pyrimidines, which are known for their potential as bioactive molecules.

This compound exhibits various biological activities through multiple mechanisms:

  • Anticancer Activity : Research indicates that compounds with a pyrazolo structure can inhibit the proliferation of various cancer cell lines. In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can effectively target lung, breast, and liver cancers. For instance, a study highlighted the compound's ability to induce apoptosis in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells through caspase activation pathways .
  • Antimicrobial Properties : The compound has demonstrated notable antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. It exhibits bacteriostatic effects against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibacterial agent .
  • Anti-inflammatory Effects : this compound has been evaluated for its anti-inflammatory properties. In animal models, it showed significant inhibition of paw edema, indicating its potential as an anti-inflammatory drug .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EC50 ValuesReference
AnticancerMDA-MB-231 (Breast Cancer)12 µM
HepG2 (Liver Cancer)10 µM
AntimicrobialStaphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Anti-inflammatoryPaw Edema Model43% inhibition

Case Studies

  • Anticancer Study : A recent study synthesized various pyrazolo derivatives, including this compound, and tested their effects on several cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
  • Antimicrobial Evaluation : In another study focusing on the antimicrobial properties of pyrazolo derivatives, this compound was tested against clinical isolates of bacteria. The compound demonstrated effective inhibition of bacterial growth at low concentrations, highlighting its potential as a new antimicrobial agent .
  • Anti-inflammatory Research : In vivo experiments assessed the anti-inflammatory effects of the compound in a rat model of inflammation. The results showed a marked reduction in edema compared to control groups treated with standard anti-inflammatory drugs like indomethacin .

Preparation Methods

Experimental Protocol

  • Reagents : 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (5 mmol), ethyl nitrile (6 mmol), potassium t-butoxide (1 mmol), t-butanol (30 mL).

  • Procedure : The reaction mixture is refluxed for 4–7 hours, monitored by TLC. Post-completion, solvent evaporation followed by neutralization with 1N HCl precipitates the crude product, which is recrystallized from ethanol.

  • Yield : 72–87% (based on analogous reactions in).

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amino group on the nitrile carbon, followed by cyclization to form the pyrimidine ring. Potassium t-butoxide deprotonates the amine, enhancing nucleophilicity and facilitating the cyclocondensation.

Nucleophilic Substitution of 4-Chloro Derivatives

An alternative route involves substituting a chloro group at the 4-position of a preformed pyrazolo[3,4-d]pyrimidine scaffold. This method, analogous to protocols for related compounds, employs 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (4) as the substrate. Treatment with ethylamine under basic conditions yields the target amine (3) (Scheme 2).

Scheme 2 : Nucleophilic substitution route to this compound.

4+EtNH2Base3\text{4} + \text{EtNH}_2 \xrightarrow{\text{Base}} \text{3}

Optimization Parameters

  • Solvent : Ethanol or DMF.

  • Temperature : 60–80°C.

  • Catalyst : Triethylamine or K₂CO₃.

  • Yield : 65–78% (estimated from similar substitutions).

Key Considerations

  • Regioselectivity : The chloro group at the 4-position is highly reactive toward nucleophilic displacement, minimizing side reactions.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity.

Comparative Analysis of Synthetic Routes

Table 1 : Comparison of cyclocondensation and nucleophilic substitution methods.

ParameterCyclocondensationNucleophilic Substitution
Starting Material 5-Amino-1-methylpyrazole-4-carbonitrile4-Chloro-1-methylpyrazolo[3,4-d]pyrimidine
Reagents Ethyl nitrile, KOt-BuEthylamine, base
Reaction Time 4–7 hours6–12 hours
Yield 72–87%65–78%
Purity ≥95% (recrystallized)≥90% (chromatography)

Spectral Characterization and Validation

Successful synthesis is confirmed via:

  • ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.3–8.5 ppm), with NH₂ resonances as broad singlets (δ 7.9–8.1 ppm).

  • IR : Absence of CN stretch (~2200 cm⁻¹) and presence of NH₂ bands (~3300 cm⁻¹).

  • Elemental Analysis : Matches calculated values for C₈H₁₁N₅ (Calcd: C, 54.22; H, 6.26; N, 39.52).

Industrial Scalability and Challenges

Scaling these methods requires:

  • Solvent Recovery : t-Butanol and ethanol can be recycled via distillation.

  • Cost Optimization : Bulk procurement of KOt-Bu and ethylamine reduces expenses.

  • Byproduct Management : Unreacted nitriles and chlorinated intermediates necessitate stringent waste handling.

Q & A

Q. What are the optimal synthetic routes for preparing N-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives?

The synthesis typically involves alkylation or coupling reactions. For example, alkyl halides (e.g., ethyl iodide) can react with pyrazolo[3,4-d]pyrimidin-4-amine precursors in dry acetonitrile or dichloromethane under reflux. Purification via recrystallization (e.g., using acetonitrile) ensures product integrity . Key steps include controlling reaction temperature and solvent choice to avoid byproducts. Confirm structural identity using IR (e.g., NH/amine stretches at ~3300 cm⁻¹) and ¹H NMR (e.g., ethyl group signals at δ 1.2–1.4 ppm for CH₃ and δ 3.3–3.5 ppm for CH₂) .

Q. What spectroscopic and chromatographic methods are essential for characterizing pyrazolo[3,4-d]pyrimidin-4-amine derivatives?

  • ¹H/¹³C NMR : Assign signals for substituents (e.g., ethyl/methyl groups) and confirm aromatic proton environments .
  • IR Spectroscopy : Identify amine (N-H) and heterocyclic ring vibrations .
  • HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize pyrazolo[3,4-d]pyrimidin-4-amine derivatives for kinase inhibition?

  • Substituent Variation : Modify the N-ethyl and 1-methyl groups to alter hydrophobic interactions with kinase ATP-binding pockets. For instance, bulkier substituents (e.g., cyclopentyl in PP121) enhance selectivity for kinases like PDGFR .
  • Functional Group Additions : Introduce urea/thiourea moieties (e.g., compound 9a-d in ) to improve hydrogen bonding with catalytic residues.
  • Docking Studies : Use tools like AutoDock to predict binding poses. For RET kinase inhibitors, extended hydrophobic side chains improved in vitro activity (IC₅₀ < 100 nM) .

Q. How do conflicting reports on antitumor activity of pyrazolo[3,4-d]pyrimidine derivatives inform experimental design?

  • Cell Line Specificity : Test compounds across diverse cancer models (e.g., adenocarcinoma vs. leukemia) to identify context-dependent effects .
  • Mechanistic Profiling : Combine kinase inhibition assays (e.g., RET, Src) with downstream signaling analysis (e.g., ERK1/2 phosphorylation) to resolve contradictory activity data .
  • Dose-Response Validation : Replicate studies using standardized purity criteria (>95% HPLC) to minimize batch variability .

Q. What strategies improve CNS penetration of pyrazolo[3,4-d]pyrimidin-4-amine-based inhibitors?

  • LogP Optimization : Balance hydrophobicity (e.g., cyclopropoxy or oxetane substituents) to enhance blood-brain barrier permeability while maintaining solubility .
  • Prodrug Design : Introduce esterase-cleavable groups (e.g., benzoate derivatives in ) to improve bioavailability.

Methodological Considerations

Q. How to address synthetic challenges like regioselectivity in pyrazolo[3,4-d]pyrimidine functionalization?

  • Protecting Groups : Use tert-butyl or trityl groups to direct alkylation to specific nitrogen atoms .
  • Catalytic Systems : Employ Suzuki-Miyaura coupling (e.g., Pd(PPh₃)₄) for regioselective arylations, as seen in diaryl ether synthesis .

Q. What analytical workflows resolve spectral data contradictions in complex derivatives?

  • 2D NMR (COSY, HSQC) : Clarify overlapping signals in crowded aromatic regions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas for ambiguous intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.